![molecular formula C25H23N7O B6566980 N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide CAS No. 1006276-15-8](/img/structure/B6566980.png)
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and a pyrimidine ring, both of which are common in pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The exact 3D structure would depend on the specific arrangement of the atoms and the presence of any chiral centers .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the pyrazole and pyrimidine rings .Scientific Research Applications
Anti-Inflammatory Activity: Thiophene-based compounds have demonstrated anti-inflammatory effects. They can modulate inflammatory pathways and potentially serve as therapeutic agents for conditions involving inflammation .
Anti-Anxiety and Anti-Psychotic Properties: Certain thiophene derivatives exhibit anxiolytic and anti-psychotic activities. These compounds may contribute to the management of anxiety disorders and related mental health conditions .
Antifungal Agents: Thiophene-containing molecules have antifungal properties. Researchers explore their potential as treatments for fungal infections .
Anticancer Potential: Thiophene derivatives have been investigated for their anti-cancer properties. These compounds may interfere with cancer cell growth and survival mechanisms .
Kinase Inhibitors: Some thiophene-based molecules act as kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and inhibiting them can have therapeutic implications .
Estrogen Receptor Modulation: Certain thiophene compounds interact with estrogen receptors. These interactions could be relevant in hormone-related conditions and diseases .
Material Science
Beyond medicinal applications, thiophene derivatives find use in material science:
Light-Emitting Diodes (LEDs): Thiophene-containing compounds contribute to the fabrication of light-emitting diodes (LEDs). Their electronic properties make them suitable for use in optoelectronic devices .
Other Applications
Apart from the fields mentioned above, thiophene derivatives have additional applications:
Corrosion Inhibition: Thiophene-based compounds are used as inhibitors of metal corrosion. They protect metals from environmental degradation .
Antileishmanial and Antimalarial Activities: Pyrazole-bearing compounds, which include thiophene moieties, exhibit potent antileishmanial and antimalarial effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O/c1-15-6-5-7-19(11-15)25(33)29-22-12-18(4)30-32(22)24-20-13-28-31(23(20)26-14-27-24)21-9-8-16(2)10-17(21)3/h5-14H,1-4H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCOUJSBNHTGKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide |
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